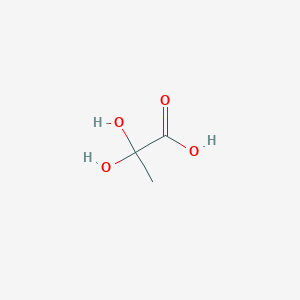
2,2-dihydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-dihydroxypropanoic acid, can be synthesized through several methods. One common approach involves the reaction of formaldehyde with propanal in the presence of a base, followed by oxidation. This method is advantageous due to its high yield and simplicity, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
On an industrial scale, the production of propanoic acid, 2,2-dihydroxy-, typically involves the same basic principles but is optimized for larger quantities. The process includes the use of continuous reactors and advanced purification techniques to ensure high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2-dihydroxypropanoic acid, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: This compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Introduction to 2,2-Dihydroxypropanoic Acid
This compound, also known as geminal diol of pyruvic acid, is an organic compound with the molecular formula C3H6O4. This compound features a carboxylic acid group and two hydroxyl groups, contributing to its solubility in water and its reactivity in various chemical processes. The compound plays significant roles in biochemical research and pharmaceutical applications, particularly due to its involvement in metabolic pathways.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This configuration indicates that it has a chiral center at the second carbon atom, which is crucial for its biological activity.
Biochemical Research
This compound is involved in various metabolic pathways. It serves as an intermediate in the metabolism of glycerol and is secreted in excess by patients suffering from conditions such as D-glyceric aciduria and D-glycerate anemia . Understanding its role in these metabolic processes can provide insights into potential therapeutic interventions for related disorders.
Pharmaceutical Development
Due to its biological activity, this compound may serve as a building block for drug development. Its unique structure allows it to interact with various biological systems, making it a candidate for further investigation in drug formulation.
Environmental Chemistry
Research has shown that this compound can be present in atmospheric chemistry studies. Its interactions at the air-water interface have implications for understanding secondary organic aerosol formation and their effects on climate .
Analytical Chemistry
The compound's distinct NMR signals make it useful in magnetic resonance spectroscopy studies. It serves as a reference compound for studying other related organic compounds due to its identifiable spectral characteristics .
Case Study 1: Metabolic Pathways
A study published in PubChem highlighted the significance of this compound as a metabolite in various microorganisms. Researchers investigated its role in glycolysis and how it contributes to cellular energy production. This research provides foundational knowledge that could lead to novel therapeutic strategies targeting metabolic disorders.
Case Study 2: Environmental Impact
Research conducted by CIRES demonstrated the presence of this compound in atmospheric studies related to secondary organic aerosols. The findings indicated that this compound could influence climate models due to its role in aerosol formation and behavior under varying environmental conditions .
Mecanismo De Acción
The mechanism of action of propanoic acid, 2,2-dihydroxy-, involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of different metabolites. The hydroxyl groups play a crucial role in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxypropanoic acid:
2-Hydroxy-2-methylpropanoic acid:
Uniqueness
2,2-dihydroxypropanoic acid, is unique due to the presence of two hydroxyl groups on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
1825-45-2 |
|---|---|
Fórmula molecular |
C3H6O4 |
Peso molecular |
106.08 g/mol |
Nombre IUPAC |
2,2-dihydroxypropanoic acid |
InChI |
InChI=1S/C3H6O4/c1-3(6,7)2(4)5/h6-7H,1H3,(H,4,5) |
Clave InChI |
HPQUMJNDQVOTAZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)(O)O |
SMILES canónico |
CC(C(=O)O)(O)O |
Sinónimos |
2,2-dihydroxypropionate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















